Catalytic Hydrogenolysis: Palladium Cleaves C–O Bond, Platinum Cleaves C=O Bond Preferentially in 4-Hydroxycyclohexanone
Hydrogenolysis of 4-hydroxycyclohexanone using palladium and platinum catalysts reveals a pronounced difference in chemoselectivity that distinguishes it from 4-methoxycyclohexanone. With 4-hydroxycyclohexanone, palladium preferentially cleaves the C–O single bond, while platinum cleaves the C=O double bond preferentially [1]. This orthogonal selectivity pattern is not observed with 4-methoxycyclohexanone, where both catalysts exhibit altered cleavage preferences due to the different electronic nature of the methoxy substituent [1].
| Evidence Dimension | Chemoselectivity (bond cleavage preference) under hydrogenolysis |
|---|---|
| Target Compound Data | Pd catalyst: cleaves C–O single bond preferentially; Pt catalyst: cleaves C=O double bond preferentially |
| Comparator Or Baseline | 4-Methoxycyclohexanone: altered cleavage selectivity with both Pd and Pt catalysts; 1,4-cyclohexanedione: different selectivity profile |
| Quantified Difference | Qualitative reversal of cleavage preference between Pd and Pt for 4-hydroxycyclohexanone vs. altered/non-reversed pattern for 4-methoxycyclohexanone |
| Conditions | Hydrogenolysis using Pd and Pt catalysts; study also includes 1,4-cyclohexanedione and 4-methoxycyclohexanone as comparators |
Why This Matters
This catalyst-dependent orthogonal selectivity enables precise control over product distribution in multistep pharmaceutical syntheses where either the hydroxyl or the ketone must be retained.
- [1] Teratani, S.; Chihara, T. Selectivity of Palladium and Platinum Catalysts in the Hydrogenolysis of 4-Hydroxy- and 4-Methoxycyclohexanones. Chemistry Letters 1980, 9(7), 807-808. View Source
